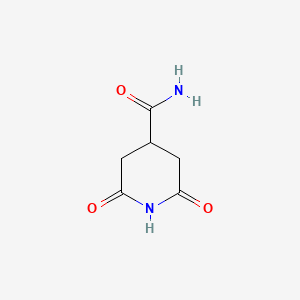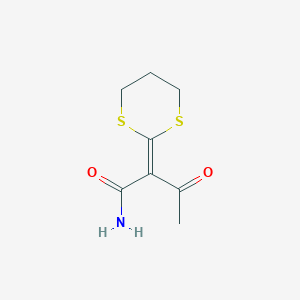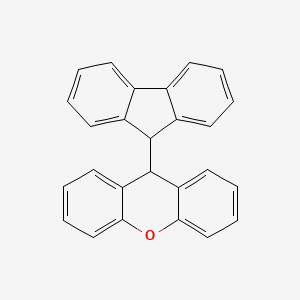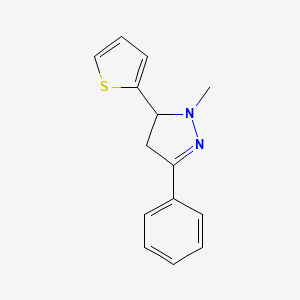![molecular formula C21H15NOS B14139301 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is a heterocyclic compound that belongs to the class of thienoindoles. This compound is characterized by its unique structure, which includes a benzothiophene fused with an indole ring and a methoxyphenyl group. The presence of these fused rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole typically involves multi-step reactions. One common method includes the cyclization of 2-aryl-3-azidothieno[2,3-b]pyridines through thermolysis . This process involves heating the azide precursors in a suitable solvent, such as xylene, to induce the formation of the desired thienoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can lead to various biological effects, such as anticancer and antimicrobial activities. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]pyridine: Another heterocyclic compound with a similar thienoindole structure.
Thieno[3,4-b]pyridine: Shares the thiophene and pyridine rings but differs in the fusion pattern.
Pyrido[3’,2’4,5]thieno[3,2-b]indole: A tetracyclic system with similar biological activities.
Uniqueness
10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Properties
Molecular Formula |
C21H15NOS |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
10-(4-methoxyphenyl)-[1]benzothiolo[3,2-b]indole |
InChI |
InChI=1S/C21H15NOS/c1-23-15-12-10-14(11-13-15)22-18-8-4-2-6-16(18)21-20(22)17-7-3-5-9-19(17)24-21/h2-13H,1H3 |
InChI Key |
JYBGOCSTYMGJJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B14139246.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B14139267.png)



![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
